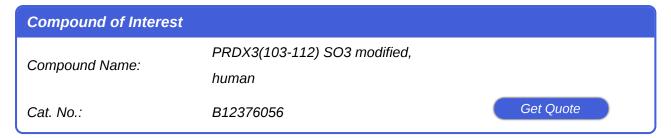


The Role of PRDX3 Sulfonation in Ferroptosis Induction: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. A key event in the execution of ferroptosis is the sulfonation (or hyperoxidation) of the mitochondrial antioxidant enzyme Peroxiredoxin 3 (PRDX3). This post-translational modification transforms PRDX3 from a protective enzyme into a pro-ferroptotic factor. This technical guide provides an in-depth exploration of the signaling pathways, experimental methodologies, and quantitative data surrounding the role of PRDX3 sulfonation in the induction of ferroptosis. Detailed protocols for key experiments are provided to facilitate further research in this area.

Introduction to Ferroptosis and PRDX3

Ferroptosis is characterized by the accumulation of lipid reactive oxygen species (ROS) to lethal levels, a process highly dependent on the presence of intracellular iron.[1] The canonical pathway of ferroptosis inhibition involves the cystine/glutamate antiporter system Xc-, glutathione (GSH), and glutathione peroxidase 4 (GPX4).[2] System Xc- imports cystine, which is then reduced to cysteine, a rate-limiting precursor for the synthesis of the antioxidant GSH. GPX4, in turn, utilizes GSH to detoxify lipid peroxides, thereby preventing the execution of ferroptosis.



Peroxiredoxin 3 (PRDX3) is a typical 2-Cys peroxiredoxin located primarily in the mitochondria. [3] Its canonical function is to reduce peroxides, thus protecting mitochondria from oxidative damage. However, under conditions of overwhelming oxidative stress, such as that which occurs during ferroptosis, the catalytic cysteine residue of PRDX3 can be hyperoxidized to sulfinic acid (Cys-SO₂H) or sulfonic acid (Cys-SO₃H), a modification referred to as sulfonation. [3][4] This event marks a critical turning point, converting PRDX3 into an active participant in the ferroptotic cascade.

The Signaling Pathway of PRDX3 Sulfonation in Ferroptosis

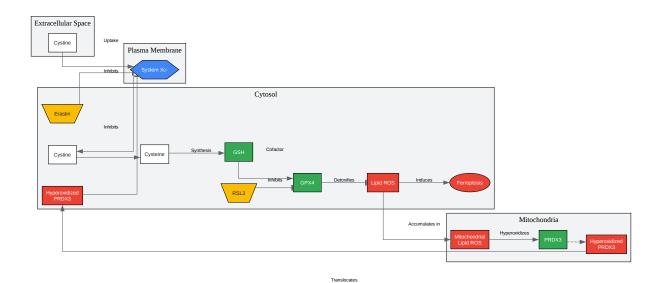
The induction of ferroptosis by agents such as erastin (an inhibitor of system Xc-) or RSL3 (a direct inhibitor of GPX4) leads to a massive accumulation of lipid peroxides, particularly within the mitochondria.[3][5] This surge in mitochondrial lipid ROS is the primary trigger for the sulfonation of PRDX3.[2][6]

Once sulfonated, PRDX3 undergoes a significant conformational change and translocates from the mitochondria to the plasma membrane.[7][8][9] At the plasma membrane, hyperoxidized PRDX3 interacts with and inhibits the function of the system Xc- cystine/glutamate antiporter. [10] This inhibition of cystine uptake creates a positive feedback loop, further depleting intracellular cysteine and GSH, which in turn exacerbates lipid peroxidation and accelerates the ferroptotic cell death program.[10]

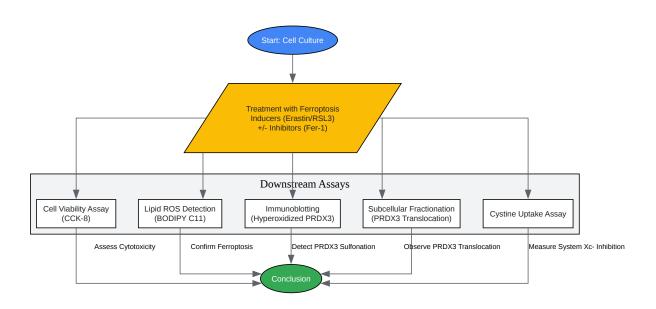
This pathway highlights a unique mechanism where a mitochondrial antioxidant enzyme, upon hyperoxidation, relocates to the plasma membrane to amplify the ferroptotic signal.

Signaling Pathway Diagram









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